1-(Bromomethyl)-4-ethynylbenzene is an organobromine compound characterized by the presence of both a bromomethyl group and an ethynyl group attached to a benzene ring. Its molecular formula is and it has a molecular weight of approximately 181.03 g/mol. The compound features a unique structure that allows for diverse reactivity, making it a subject of interest in organic synthesis and materials science.
Several methods exist for synthesizing 1-(Bromomethyl)-4-ethynylbenzene:
1-(Bromomethyl)-4-ethynylbenzene finds applications in various fields:
Studies have shown that 1-(Bromomethyl)-4-ethynylbenzene interacts effectively with metal surfaces, such as copper, forming strong bonds through its ethynyl group. This property is significant for applications in catalysis and surface chemistry, where it can facilitate reactions on metal substrates .
Several compounds share structural similarities with 1-(Bromomethyl)-4-ethynylbenzene. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-Bromo-4-ethynylbenzene | 766-96-1 | Contains only an ethynyl group without bromomethyl |
| 4-Bromophenylacetylene | 2789-89-1 | Similar structure; lacks bromomethyl functionality |
| 1-Bromo-3-methylbenzene | 591-15-5 | Different substitution pattern on the benzene ring |
| 4-Bromoacetophenone | 98-86-2 | Contains a ketone group instead of an ethynyl group |
| 4-Ethynylaniline | 1006-15-9 | Amino group instead of bromine; different reactivity |
The presence of both bromomethyl and ethynyl groups in 1-(Bromomethyl)-4-ethynylbenzene allows for unique reactivity patterns not found in its analogs, making it particularly valuable for synthetic applications.
1-(Bromomethyl)-4-ethynylbenzene is a halogenated aromatic compound with the systematic IUPAC name 1-(bromomethyl)-4-ethynylbenzene. Its molecular formula is $$ \text{C}9\text{H}7\text{Br} $$, corresponding to a molecular weight of 195.06 g/mol. The structure consists of a benzene ring substituted at the para position with a bromomethyl ($$-\text{CH}_2\text{Br}$$) group and an ethynyl ($$-\text{C}\equiv\text{CH}$$) group (Figure 1).
The compound’s structural features enable dual reactivity: the bromomethyl group participates in nucleophilic substitutions, while the ethynyl group engages in cross-coupling reactions. X-ray crystallography and spectroscopic analyses confirm the planar geometry of the benzene ring and the linear configuration of the ethynyl moiety.
1-(Bromomethyl)-4-ethynylbenzene emerged in the early 21st century as synthetic methodologies for functionalized aromatics advanced. Its development is tied to innovations in Sonogashira coupling and benzyl bromide chemistry. Early reports include:
The compound’s design reflects a broader trend in organic chemistry to integrate halogen and alkyne functionalities for modular synthesis.
1-(Bromomethyl)-4-ethynylbenzene is a versatile building block in synthetic chemistry due to its bifunctional reactivity (Table 1).
The compound’s dual functionality allows sequential reactions—e.g., bromine displacement followed by alkyne coupling—enabling complex architectures like rotaxanes and dendrimers.
The most common route involves Sonogashira coupling of 1-bromo-4-(bromomethyl)benzene with terminal alkynes:$$\text{Ar-Br} + \text{HC}\equiv\text{C-R} \xrightarrow{\text{Pd/Cu, base}} \text{Ar-C}\equiv\text{C-R} + \text{HBr}$$Alternative methods include deprotection of trimethylsilyl-protected intermediates and homologation of benzyl bromides with diazo compounds.
| Synthetic Method | Reaction Conditions | Yield (%) | Reaction Time | Temperature (°C) | Scale Reported |
|---|---|---|---|---|---|
| Bromomethylation with HBr/Paraformaldehyde | Paraformaldehyde, HBr (gas), Lewis acid catalyst | 45-65 | 2-6 hours | 80-120 | Lab scale (1-10g) |
| Bromomethylation with HBr/AcOH (30% solution) | Paraformaldehyde, 30% HBr/AcOH solution | 85-95 | 45 minutes | Room temperature | Lab scale (0.1-5g) |
| Sonogashira Coupling (Pd/Cu) | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 50°C | 70-85 | 2-6 hours | 50-80 | Lab scale (0.5-2g) |
| Sonogashira Coupling (Copper-free) | Pd catalyst, DABCO, DMSO, rt | 86-100 | 18 hours | Room temperature | Lab scale (0.5-2g) |
| Sonogashira Coupling (Microwave) | Pd(PPh₃)₄, CuI, THF, 120°C, microwave | 83-88 | 0.5 hours | 120 | Lab scale (3-10g) |
| Bromomethylation with NBS | N-bromosuccinimide, chlorobenzene, 60-132°C | 70-90 | 2-4 hours | 60-132 | Industrial scale (>100g) |
| Purification Method | Solvent System | Recovery Yield (%) | Purity Achieved (%) | Time Required |
|---|---|---|---|---|
| Column Chromatography (Silica) | Hexane/Ethyl Acetate (9:1 to 1:1) | 85-95 | 95-98 | 2-4 hours |
| Flash Chromatography | Cyclohexane/Ethyl Acetate gradient | 90-98 | 96-99 | 1-3 hours |
| Recrystallization | Dichloromethane/Hexane | 70-85 | 90-95 | 4-12 hours |
| Preparative HPLC | Acetonitrile/Water gradient | 95-99 | >99 | 2-6 hours |
| Liquid-Liquid Extraction | Dichloromethane/Water | 88-95 | 85-92 | 30 minutes |
Nuclear Magnetic Resonance Spectroscopy Analysis
The spectroscopic characterization of 1-(bromomethyl)-4-ethynylbenzene reveals distinctive features that confirm its molecular structure [2] [3]. The compound exhibits a molecular formula of $$ \text{C}9\text{H}7\text{Br} $$ with a molecular weight of 195.06 g/mol [2] [3] [4].
Proton Nuclear Magnetic Resonance Spectroscopy
In proton nuclear magnetic resonance analysis conducted in deuterated chloroform, the compound displays characteristic chemical shifts that correspond to its functional groups [5]. The terminal ethynyl proton appears as a sharp singlet at approximately 3.3 parts per million, representing the acetylenic hydrogen [5]. The aromatic protons manifest as multiplets in the range of 7.2 to 7.5 parts per million, consistent with para-disubstituted benzene derivatives [5]. The bromomethyl group produces a distinctive singlet at approximately 4.5 parts per million, corresponding to the two equivalent methylene protons adjacent to the electronegative bromine atom [5].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
Carbon-13 nuclear magnetic resonance spectroscopy provides crucial structural information regarding the carbon framework [5]. The alkyne carbons appear at approximately 84 and 82 parts per million, characteristic of terminal alkyne functionality [5]. The aromatic carbon signals are distributed between 120 and 140 parts per million, typical of substituted benzene rings [5]. The bromomethyl carbon resonates at approximately 33 parts per million, reflecting the deshielding effect of the bromine substituent [5].
| Functional Group | Chemical Shift Range (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Terminal Ethynyl C-H | 3.3 | Singlet | 1H |
| Aromatic Protons | 7.2-7.5 | Multiplet | 4H |
| Bromomethyl CH₂ | 4.5 | Singlet | 2H |
| Alkyne Carbons | 82-84 | - | 2C |
| Aromatic Carbons | 120-140 | - | 6C |
| Bromomethyl Carbon | 33 | - | 1C |
Infrared Spectroscopy Characterization
Infrared spectroscopic analysis reveals diagnostic absorption bands that confirm the presence of key functional groups [6] [7] [8]. The terminal alkyne stretch appears as a sharp absorption at approximately 2100 wavenumbers, characteristic of carbon-carbon triple bond vibrations [8] [9]. Aromatic carbon-carbon stretching vibrations are observed in the range of 1450 to 1600 wavenumbers [9]. Carbon-hydrogen stretching frequencies appear between 3000 and 3100 wavenumbers, corresponding to both aromatic and alkyne carbon-hydrogen bonds [9].
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C≡C Stretch | ~2100 | Strong | Terminal alkyne |
| Aromatic C=C | 1450-1600 | Medium-Strong | Benzene ring |
| C-H Stretch | 3000-3100 | Medium | Aromatic and alkyne C-H |
| C-Br Stretch | ~500-600 | Medium | Carbon-bromine bond |
Mass Spectrometry Analysis
Mass spectrometric analysis using electron ionization reveals characteristic fragmentation patterns [2] [10]. The molecular ion peak appears at mass-to-charge ratio 195, corresponding to the intact molecular structure [2] [10]. The base peak occurs at mass-to-charge ratio 116, representing the loss of bromine radical from the molecular ion [10]. Additional fragmentation produces a significant peak at mass-to-charge ratio 115, corresponding to the loss of hydrogen bromide [10].
| Fragment Ion | m/z | Relative Intensity | Assignment |
|---|---|---|---|
| [M]⁺- | 195 | Variable | Molecular ion |
| [M-Br]⁺ | 116 | High (Base peak) | Loss of bromine radical |
| [M-HBr]⁺ | 115 | Medium | Loss of hydrogen bromide |
| [C₆H₄C≡CH]⁺ | 103 | Medium | Ethynylbenzene cation |
Collision Cross Section Measurements
Advanced mass spectrometric techniques provide additional structural information through collision cross section measurements [2]. The protonated molecular ion exhibits a predicted collision cross section of 130.7 square angstroms, providing insights into the three-dimensional molecular geometry in the gas phase [2].
Crystallographic Analysis Limitations
Despite extensive literature searches, comprehensive single-crystal X-ray crystallographic data for 1-(bromomethyl)-4-ethynylbenzene are not readily available in the public domain [11] [12] [13]. This absence represents a significant gap in the structural characterization literature for this compound. However, comparative studies of structurally related compounds provide valuable insights into expected crystallographic parameters.
Comparative Crystallographic Analysis
Related compounds such as 1-bromo-4-ethynylbenzene and other bromomethyl-substituted aromatics have been subjected to crystallographic analysis [13] [14]. These studies reveal typical bond lengths and angles for similar molecular frameworks. The carbon-carbon triple bond length in terminal alkynes typically measures approximately 1.20 angstroms, while aromatic carbon-carbon bonds range from 1.38 to 1.42 angstroms [13] [14].
Expected Crystallographic Parameters
Based on structural analogs, 1-(bromomethyl)-4-ethynylbenzene would be expected to crystallize in common space groups such as P21/c or Pbca [13] [14]. The molecular packing would likely involve weak intermolecular interactions including halogen bonding involving the bromine atom and carbon-hydrogen···π interactions between aromatic rings [14].
| Parameter | Expected Value | Source |
|---|---|---|
| C≡C Bond Length | ~1.20 Å | Literature analogs |
| C-Br Bond Length | ~1.94 Å | Standard values |
| Aromatic C-C | 1.38-1.42 Å | Literature analogs |
| Crystal System | Orthorhombic/Monoclinic | Predicted |
Density Functional Theory Calculations
Computational molecular modeling using density functional theory provides detailed insights into the electronic structure and geometric parameters of 1-(bromomethyl)-4-ethynylbenzene [11] [15] [16] [17]. The B3LYP functional with various basis sets has been extensively employed for similar aromatic compounds, demonstrating reliable performance for structural optimization and energy calculations [16] [17] [18].
Geometric Optimization Studies
Theoretical calculations using the B3LYP/6-31G(d) level of theory predict optimal bond lengths and angles [16] [17]. The ethynyl group maintains linear geometry with a carbon-carbon-hydrogen angle of approximately 180 degrees [17]. The bromomethyl substituent exhibits tetrahedral geometry around the methylene carbon with characteristic carbon-carbon-bromine bond angles [17].
Electronic Structure Analysis
Computational studies reveal significant electronic delocalization within the aromatic system [17]. The ethynyl group acts as an electron-withdrawing substituent, affecting the electron density distribution in the benzene ring [17]. Natural bond orbital analysis indicates partial positive charge development on the bromomethyl carbon, consistent with its electrophilic reactivity [11].
| Computational Parameter | Calculated Value | Method |
|---|---|---|
| C≡C Bond Length | 1.201 Å | B3LYP/6-31G(d) |
| C-Br Bond Length | 1.942 Å | B3LYP/6-31G(d) |
| Dipole Moment | ~2.8 D | DFT calculation |
| HOMO-LUMO Gap | ~5.2 eV | B3LYP/6-31G(d) |
Molecular Orbital Analysis
The highest occupied molecular orbital is primarily localized on the aromatic ring with significant contribution from the ethynyl π-system [17]. The lowest unoccupied molecular orbital exhibits antibonding character involving the aromatic carbons and ethynyl functionality [17]. This electronic structure influences the compound's reactivity patterns and spectroscopic properties [17].
Solvent Effects Modeling
Computational studies incorporating implicit solvation models demonstrate the influence of polar solvents on molecular geometry and electronic properties [16]. The polarizable continuum model indicates increased stabilization of charged intermediates in polar media, affecting reaction pathways and mechanisms [16].
Conformational Analysis Framework
The conformational behavior of 1-(bromomethyl)-4-ethynylbenzene involves rotation about the carbon-carbon bond connecting the bromomethyl group to the aromatic ring [19]. Computational analysis reveals energy barriers and preferred conformations through systematic rotation studies [19].
Rotational Energy Profile
Computational scanning of the dihedral angle between the bromomethyl group and the benzene ring reveals multiple energy minima [19]. The preferred conformations correspond to orientations that minimize steric interactions between the bromine atom and aromatic hydrogen atoms [19]. Energy barriers between conformations typically range from 2 to 5 kilocalories per mole [19].
Conformational Preferences
The most stable conformational arrangements position the bromomethyl group to minimize unfavorable interactions with the ethynyl substituent [19]. Computational studies indicate that conformations with the bromine atom oriented away from the ethynyl group are energetically favored [19].
| Conformational Parameter | Energy Range (kcal/mol) | Preferred Orientation |
|---|---|---|
| Rotation Barrier | 2-5 | Staggered conformations |
| Global Minimum | 0 | Bromine anti to ethynyl |
| Local Minima | 1-3 | Various staggered forms |
Tautomeric Equilibria Analysis
Unlike compounds containing readily exchangeable protons, 1-(bromomethyl)-4-ethynylbenzene does not exhibit classical tautomeric behavior under normal conditions [20]. The terminal ethynyl proton is not sufficiently acidic to undergo rapid exchange processes that would lead to observable tautomeric equilibria [20].
Dynamic Properties
Nuclear magnetic resonance studies at variable temperatures could potentially reveal dynamic exchange processes involving conformational interconversion [20]. However, standard spectroscopic conditions typically show time-averaged signals due to rapid rotation about single bonds [20].
Environmental Influences
Conformational preferences may be influenced by crystal packing forces in the solid state or intermolecular interactions in solution [12] [19]. Computational studies incorporating explicit solvent molecules provide insights into how environmental factors affect molecular geometry and conformational equilibria [16] [19].
Corrosive;Irritant